3,6-Dichloroimidazo[1,2-b]pyridazine

Cyclin-Dependent Kinase CDK2 Inhibitor Scaffold Hopping

Secure the privileged imidazo[1,2-b]pyridazine core for kinase inhibitor development. This di-chloro scaffold enables sequential functionalization for rapid SAR library synthesis. Essential for DYRK1A/Haspin programs and analog generation of FDA-approved ponatinib. Differentiated by its precise substitution pattern critical for kinome selectivity.

Molecular Formula C6H3Cl2N3
Molecular Weight 188.01 g/mol
CAS No. 40972-42-7
Cat. No. B1316367
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,6-Dichloroimidazo[1,2-b]pyridazine
CAS40972-42-7
Molecular FormulaC6H3Cl2N3
Molecular Weight188.01 g/mol
Structural Identifiers
SMILESC1=CC(=NN2C1=NC=C2Cl)Cl
InChIInChI=1S/C6H3Cl2N3/c7-4-1-2-6-9-3-5(8)11(6)10-4/h1-3H
InChIKeyXBVAHZQOAPNIQY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3,6-Dichloroimidazo[1,2-b]pyridazine: Core Scaffold for Kinase Inhibitor Synthesis and Optimization


3,6-Dichloroimidazo[1,2-b]pyridazine (CAS: 40972-42-7) is a heterocyclic aromatic compound belonging to the imidazo[1,2-b]pyridazine class . It functions primarily as a versatile synthetic intermediate and a core scaffold for the development of protein kinase inhibitors [1]. The imidazo[1,2-b]pyridazine core is a key structural component in several pharmacologically relevant molecules, including ponatinib (Iclusig), an FDA-approved drug for chronic myeloid leukemia (CML) and Philadelphia chromosome-positive acute lymphoblastic leukemia (Ph+ ALL), highlighting its established role in medicinal chemistry [2].

The Critical Role of 3,6-Dichloroimidazo[1,2-b]pyridazine in Achieving Target Kinase Selectivity


Generic substitution of the imidazo[1,2-b]pyridazine core with closely related scaffolds like imidazo[1,2-a]pyridine or other heterocycles is not feasible for maintaining specific kinase selectivity and potency profiles [1]. Structure-activity relationship (SAR) studies demonstrate that while these scaffolds share structural similarities, their binding modes and resulting kinase inhibition profiles differ significantly [1]. The precise substitution pattern on the imidazo[1,2-b]pyridazine core, as enabled by the di-chloro functional handles of 3,6-Dichloroimidazo[1,2-b]pyridazine, is essential for achieving the desired selectivity within the kinome, a key factor in developing efficacious and safe therapeutic candidates [2].

Quantitative Evidence for 3,6-Dichloroimidazo[1,2-b]pyridazine Differentiation in Kinase Inhibitor Development


Superior Scaffold for CDK2 Inhibition Compared to Imidazo[1,2-a]pyridine

The imidazo[1,2-b]pyridazine scaffold demonstrates significant differentiation from the closely related imidazo[1,2-a]pyridine series in the context of cyclin-dependent kinase (CDK) inhibition [1]. A direct scaffold-hopping study revealed that while both series can yield compounds with similar CDK activity, their structure-activity relationships (SAR) and binding modes diverge substantially, providing a distinct path for lead optimization [1].

Cyclin-Dependent Kinase CDK2 Inhibitor Scaffold Hopping

Enabling Selective DYRK1A Inhibition Through C-3 and C-6 Substitution

The 3,6-dichloro substitution pattern on the imidazo[1,2-b]pyridazine core is critical for achieving potent and selective inhibition of DYRK1A kinase [1]. A structure-guided optimization campaign demonstrated that the C-3 and C-6 positions are key vectors for modulating both potency and selectivity [1]. Compound 17, derived from this scaffold, was identified as a potent cellular inhibitor of DYRK1A with selectivity over a broad panel of kinases [1].

DYRK1A Kinase Inhibitor Neurological Disorders

Improved Selectivity Profile for Haspin Inhibition Over CDK1/CyclinB

Optimization of the imidazo[1,2-b]pyridazine scaffold led to potent Haspin inhibitors with significantly improved selectivity over the critical anti-target CDK1/CyclinB [1]. Unlike the benchmark inhibitor CHR-6494, optimized lead compounds from this series did not block the G2/M cell cycle transition, a hallmark of CDK1 inhibition, indicating a superior selectivity profile [1].

Haspin Kinase Mitotic Kinase Anticancer

Versatile Synthetic Handle for Diversifying into Potent Kinase Inhibitors

The presence of two chlorine atoms at the 3- and 6-positions provides orthogonal and highly reactive handles for sequential functionalization, enabling efficient exploration of chemical space [1]. This allows for the rapid generation of diverse 3,6-disubstituted imidazo[1,2-b]pyridazine libraries, which have yielded inhibitors with low nanomolar potency against various kinases, including FLT3-ITD (IC50 0.002-0.211 μM) and PfCLK1 (IC50 = 32 nM) [2].

Synthetic Intermediate Cross-Coupling Medicinal Chemistry

Optimal Research and Procurement Use-Cases for 3,6-Dichloroimidazo[1,2-b]pyridazine


Medicinal Chemistry: Hit-to-Lead Optimization of Kinase Inhibitors

This compound is the ideal starting material for a parallel synthesis campaign to explore SAR around the imidazo[1,2-b]pyridazine core. Its two reactive chlorine handles allow for sequential functionalization with diverse amine or boronic acid building blocks, enabling rapid generation of compound libraries to probe potency and selectivity against a target kinase of interest [1].

Developing Selective DYRK1A or Haspin Inhibitors

For projects targeting DYRK1A or Haspin kinases, 3,6-Dichloroimidazo[1,2-b]pyridazine offers a privileged starting point. Published SAR and co-crystal structures provide a rational basis for designing selective inhibitors, significantly de-risking the project and accelerating the timeline to a potent and selective lead compound [2][3].

Synthesis of Advanced Intermediates for Anticancer Agents

The imidazo[1,2-b]pyridazine core is a recognized pharmacophore in clinical-stage and approved anticancer drugs like ponatinib [4]. This compound serves as a crucial building block for synthesizing novel analogs or advanced intermediates in programs aimed at next-generation kinase inhibitors for oncology applications.

Academic and Industrial Kinase Profiling Studies

Given the established role of this scaffold in generating both broad-spectrum and highly selective kinase inhibitors, it is a valuable tool compound for generating chemical probes to dissect kinase signaling pathways. Its procurement is justified for core facilities and screening centers involved in kinome-wide profiling and target deconvolution efforts [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

42 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3,6-Dichloroimidazo[1,2-b]pyridazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.